1-(4-phenylpiperazin-1-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]sulfanyl}ethan-1-one
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Overview
Description
1-(4-phenylpiperazin-1-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound that features a piperazine ring, a phenyl group, a pyrazole ring, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-phenylpiperazin-1-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the condensation of hydrazine with 1,3-diketones.
Formation of the Pyridazine Ring: The pyridazine ring is formed by the reaction of hydrazine with α,β-unsaturated carbonyl compounds.
Coupling Reactions: The final compound is obtained by coupling the synthesized intermediates under specific conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-phenylpiperazin-1-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]sulfanyl}ethan-1-one can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups like halogens, nitro groups, or alkyl groups.
Scientific Research Applications
1-(4-phenylpiperazin-1-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]sulfanyl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting central nervous system disorders.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: Potential use in the development of novel materials with specific electronic or photonic properties.
Industry: Used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-phenylpiperazin-1-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Modulation of neurotransmitter release, inhibition of enzyme activity, and alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-phenylpiperazin-1-yl)-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]sulfanyl}ethan-1-one: shares structural similarities with other compounds containing piperazine, pyrazole, and pyridazine rings.
Examples: this compound, this compound.
Uniqueness
Unique Structural Features: The combination of piperazine, phenyl, pyrazole, and pyridazine rings in a single molecule.
Distinct Properties: Enhanced biological activity and potential for diverse chemical modifications.
Properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6OS/c26-19(24-13-11-23(12-14-24)16-5-2-1-3-6-16)15-27-18-8-7-17(21-22-18)25-10-4-9-20-25/h1-10H,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQLYQSPTAINTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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